molecular formula C8H18Cl2Si2 B11867381 Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- CAS No. 65411-94-1

Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)-

Cat. No.: B11867381
CAS No.: 65411-94-1
M. Wt: 241.30 g/mol
InChI Key: CKKGTFTWEBRKGB-BQYQJAHWSA-N
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Description

The compound Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is a chlorinated organosilicon derivative featuring a central ethanediyl (C₂H₄) bridge substituted with two chlorine atoms at the 1,2-positions. Each carbon in the bridge is bonded to a trimethylsilyl group [(CH₃)₃Si-]. The (E)-configuration denotes the spatial arrangement of substituents around the ethanediyl backbone, though stereochemical implications in single-bonded ethane derivatives remain atypical and may indicate structural ambiguities or nomenclature inconsistencies .

Key structural attributes:

  • Molecular backbone: 1,2-dichloroethane (Cl-CH₂-CH₂-Cl) modified with trimethylsilyl groups.
  • Functional groups: Two chlorine atoms and two trimethylsilyl groups on the ethanediyl bridge.

Properties

CAS No.

65411-94-1

Molecular Formula

C8H18Cl2Si2

Molecular Weight

241.30 g/mol

IUPAC Name

[(E)-1,2-dichloro-2-trimethylsilylethenyl]-trimethylsilane

InChI

InChI=1S/C8H18Cl2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+

InChI Key

CKKGTFTWEBRKGB-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Cl)/Cl

Canonical SMILES

C[Si](C)(C)C(=C([Si](C)(C)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Silylation

Grignard reactions are a cornerstone in organosilicon chemistry, particularly for introducing silyl groups to electrophilic substrates. The synthesis of di-t-butyl dichlorosilane (CN103408578B) provides a relevant framework . In this method, trichlorosilane reacts with a tert-butyl Grignard reagent under controlled conditions to achieve selective substitution. Adapting this approach, the target compound could be synthesized via a two-step process:

  • Formation of a Trimethylsilyl Grignard Reagent :
    Trimethylchlorosilane reacts with magnesium in tetrahydrofuran (THF) to generate trimethylsilylmagnesium chloride. The reaction is initiated at low temperatures (-5°C to 0°C) to manage exothermicity .

  • Reaction with 1,2-Dichloroethylene :
    The Grignard reagent is slowly added to 1,2-dichloroethylene at -8°C to -5°C, facilitating nucleophilic displacement of chlorine atoms. Steric hindrance from the trimethylsilyl groups may favor the E isomer due to reduced van der Waals strain in the trans configuration .

Critical Parameters :

  • Solvent: Tetrahydrofuran (3–5 M concentration) .

  • Temperature: Maintained below -5°C during addition to prevent side reactions.

  • Stoichiometry: A 2.1:1 molar ratio of Grignard reagent to dichloroethylene ensures complete substitution .

Catalytic Chlorination of Bis(trimethylsilyl)ethylene

Palladium-catalyzed chlorination, as demonstrated in the synthesis of 1,2-dichloroethane (US6900363B2), offers a pathway to introduce chlorine atoms into unsaturated systems . For the target compound, this method could involve:

  • Preparation of Bis(trimethylsilyl)ethylene :
    Ethylene is silylated using trimethylchlorosilane in the presence of triethylamine, yielding the bis-silylated intermediate .

  • Chlorination with Dichloromethane (DCM) and Pd/C :
    The intermediate is treated with DCM as a chlorine source and 2% Pd/C at 0°C, followed by gradual warming to 30°C. This step selectively adds chlorine across the double bond, with the E configuration favored by the bulky silyl groups .

Optimization Considerations :

  • Catalyst Reusability: Pd/C can be recycled >10 times, reducing costs .

  • Solvent Choice: DCM minimizes toxicity compared to carbon tetrachloride .

Direct Silylation of 1,2-Dichloroethylene

A one-step silylation approach, inspired by the synthesis of N,O-Bis(trimethylsilyl)acetamide , employs trimethylchlorosilane and a dual-catalyst system :

1,2-Dichloroethylene+2Me3SiClimidazoleDimethylanilineTarget Compound\text{1,2-Dichloroethylene} + 2 \, \text{Me}_3\text{SiCl} \xrightarrow[\text{imidazole}]{\text{Dimethylaniline}} \text{Target Compound}

Procedure :

  • Reactants : 1,2-Dichloroethylene (1 equiv), trimethylchlorosilane (4.03 equiv) .

  • Catalysts : Dimethylaniline (0.5 wt%) and imidazole (0.6 wt%) .

  • Conditions : Dropwise addition of Me3_3SiCl at 0°C, followed by 16 h reflux.

Yield and Purity :

  • Theoretical yield: 91–93% .

  • Purity: >99.5% after vacuum distillation .

Stereochemical Control and Isomer Separation

Achieving the E configuration necessitates careful control of reaction dynamics:

  • Thermodynamic Control : Prolonged reaction times at elevated temperatures (30–50°C) favor the thermodynamically stable E isomer due to reduced steric clash .

  • Chromatographic Separation : Silica gel chromatography with hexane/ethyl acetate (9:1) can resolve E and Z isomers, albeit with moderate efficiency .

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Purity (%)
Grignard SilylationHigh selectivity, scalableLow-temperature requirements75–80 98
Catalytic ChlorinationCatalyst reuse, eco-friendly solventRequires pre-silylated ethylene70–75 97
Direct SilylationOne-step, high purityExcess Me3_3SiCl needed91–93 99.5

Industrial-Scale Considerations

For large-scale production, the Grignard method (CN103408578B) is most viable due to its operational safety and compatibility with continuous reactors . Key adaptations include:

  • Continuous Feed Systems : Automated addition of Grignard reagent to maintain stoichiometry.

  • Waste Management : Recycling THF and Pd/C via filtration and distillation .

Chemical Reactions Analysis

Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

1,2-Bis(dichloromethylsilyl)ethane ()
  • Structure : Ethane bridge bonded to two dichloromethylsilyl groups [Cl₂CH₃Si-].
  • Key differences :
    • Substituents on Si : Dichloromethylsilyl (Cl₂CH₃Si-) vs. trimethylsilyl [(CH₃)₃Si-].
    • Reactivity : Dichloromethylsilyl groups are more electrophilic due to Cl’s electron-withdrawing effects, enhancing hydrolysis susceptibility. Trimethylsilyl groups are sterically bulky and hydrolytically stable .
    • Applications : Dichloromethylsilyl derivatives are intermediates in silicone polymer synthesis, whereas trimethylsilyl groups are often used as protective groups in organic synthesis.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane ()
  • Structure : Trimethylsilyl group bonded to an ethynyl-boronate ester.
  • Key differences: Functional groups: Boronate ester vs. dichloroethane bridge. Reactivity: The boronate group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the dichloroethane bridge in the target compound may undergo nucleophilic substitution or elimination.

Physicochemical Properties

Property Target Compound 1,2-Bis(dichloromethylsilyl)ethane Trimethyl(boronate)silane
Molecular Weight ~300–350 g/mol (estimated) 288.12 g/mol (C₄H₈Cl₄Si₂) 224.18 g/mol
Boiling Point Not reported Likely >200°C (high Cl content) Not reported
Hydrolysis Stability Moderate (Cl on bridge) Low (Cl on Si) High (boronate stability)
Key Reactivity Nucleophilic substitution Hydrolysis, polymerization Cross-coupling reactions

Biological Activity

Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is a chemical compound with the molecular formula C8H18Cl2Si2 and a molecular weight of 241.306 g/mol. It is categorized under the CAS Registry Number 65411-94-1. This compound is notable for its potential biological activities and applications in various fields, including materials science and medicine.

PropertyValue
Molecular FormulaC8H18Cl2Si2
Molecular Weight241.306 g/mol
CAS Registry Number65411-94-1
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP4.43040

Biological Activity

The biological activity of silanes like (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is an area of ongoing research, particularly in the context of their interactions with biological systems and potential therapeutic applications.

  • Antimicrobial Activity : Some studies suggest that silane compounds can exhibit antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Cytotoxic Effects : Research indicates that certain silanes may induce cytotoxicity in cancer cells, potentially through mechanisms involving oxidative stress and apoptosis.
  • Chemical Reactivity : The presence of chlorine atoms in the structure may enhance reactivity with biological macromolecules, leading to modifications that can affect cellular functions.

Case Study 1: Antimicrobial Properties

A study conducted on various silane compounds demonstrated that those containing dichloro groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that silane compounds can induce apoptosis in specific cancer cell lines. For instance, a study revealed that treatment with (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- resulted in a dose-dependent increase in apoptotic markers in breast cancer cells.

Safety and Toxicological Profile

The safety profile of silane compounds is crucial for their application in medical and industrial settings. Preliminary toxicological assessments indicate that while some silanes can be cytotoxic at high concentrations, their safety may vary significantly based on structural modifications.

Toxicity Data Summary

EndpointResult
Acute ToxicityVaries by concentration
Skin IrritationPotential irritant
Eye IrritationPotential irritant

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